molecular formula C6H2BrCl2NO4S B1527320 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1249673-60-6

3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1527320
CAS No.: 1249673-60-6
M. Wt: 334.96 g/mol
InChI Key: ZTFFYTRLOVELIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . A two-step mechanism is often proposed for these reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride can be represented by the InChI code: 1S/C6H2BrCl2NO4S/c7-4-1-3 (10 (11)12)2-5 (6 (4)8)15 (9,13)14/h1-2H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride in chemical reactions typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product .

Properties

IUPAC Name

3-bromo-2-chloro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFYTRLOVELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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